molecular formula C15H21N3O3 B6770584 N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide

N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B6770584
M. Wt: 291.35 g/mol
InChI Key: SVYPWYJFUJVOJW-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, an oxazole ring, and a pyrrolidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation of pyrrolidine: The pyrrolidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling reactions: The final step involves coupling the cyclopropyl group with the acetylated pyrrolidine-oxazole intermediate using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving cyclopropyl and oxazole-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the presence of the oxazole and pyrrolidine rings suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-[[1-[2-(1,2-thiazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-cyclopropyl-N-[[1-[2-(1,2-imidazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, may enhance its stability and reactivity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-cyclopropyl-N-[[1-[2-(1,2-oxazol-3-yl)acetyl]pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(19)18(13-4-5-13)10-14-3-2-7-17(14)15(20)9-12-6-8-21-16-12/h6,8,13-14H,2-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYPWYJFUJVOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1C(=O)CC2=NOC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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